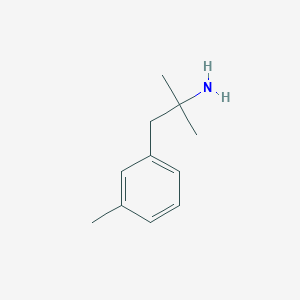

2-Methyl-1-(m-tolyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(3-methylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGCQDQFVXCTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276183 | |

| Record name | 2-methyl-1-(3-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738530-39-7 | |

| Record name | 2-methyl-1-(3-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Amine Chemistry Research

Amines are fundamental organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. The reactivity and properties of amines are highly dependent on the nature of the substituents attached to the nitrogen atom. Primary amines, such as 2-Methyl-1-(m-tolyl)propan-2-amine, are versatile starting materials in a multitude of chemical transformations.

The tolyl group, a methyl-substituted phenyl ring, introduces specific electronic and steric effects. The position of the methyl group on the aromatic ring (ortho, meta, or para) significantly influences the molecule's reactivity and intermolecular interactions. In the case of the meta-tolyl isomer, the methyl group exerts a moderate electron-donating inductive effect, which can influence the basicity of the amine and the reactivity of the aromatic ring in electrophilic substitution reactions.

Research Significance of 2 Methyl 1 M Tolyl Propan 2 Amine Within Chemical Synthesis and Computational Studies

Established Synthetic Pathways for this compound

The construction of the this compound framework requires strategic bond formations to assemble the substituted benzyl group and the neopentylamine-like fragment.

Alkylation of Isobutyronitrile: The synthesis commences with the reaction of a meta-substituted benzyl halide, such as m-methylbenzyl chloride or bromide, with isobutyronitrile. This reaction is conducted in the presence of a strong organic base like lithium diisopropylamide (LDA), n-butyllithium, or lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78°C to 0°C). This step forms the crucial C-C bond, yielding 2,2-dimethyl-3-(m-tolyl)propanenitrile. google.com

Nitrile Hydrolysis: The resulting nitrile is then subjected to hydrolysis under basic conditions at elevated temperatures (80°C to 220°C). This converts the nitrile group into a carboxylic acid, producing 2,2-dimethyl-3-(m-tolyl)propanoic acid. google.com

Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement. This is typically a multi-step process within the sequence where the acid is first converted to an acyl azide, which then rearranges upon heating to an isocyanate. The isocyanate is subsequently trapped with an alcohol, such as benzyl alcohol, to form a stable carbamate (B1207046) intermediate, like benzyl (2-methyl-1-(m-tolyl)propan-2-yl)carbamate. google.com

Deprotection/Reduction: The final step is the removal of the carbamate protecting group to liberate the primary amine. In the case of a benzyl carbamate, this is efficiently achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney Nickel in a solvent such as methanol (B129727) or ethanol. This step yields the target compound, this compound. google.com

Table 1: Overview of Primary Synthetic Pathway

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Alkylation | m-methylbenzyl chloride, isobutyronitrile, LDA, THF, -78°C to 0°C | 2,2-dimethyl-3-(m-tolyl)propanenitrile |

| 2 | Hydrolysis | NaOH or KOH, H₂O/EtOH, 80°C - 220°C | 2,2-dimethyl-3-(m-tolyl)propanoic acid |

| 3 | Curtius Rearrangement | 1. SOCl₂, 2. NaN₃; or DPPA, Et₃N; then Benzyl alcohol, heat | Benzyl (2-methyl-1-(m-tolyl)propan-2-yl)carbamate |

| 4 | Deprotection | H₂, Pd/C, Methanol, room temperature | This compound |

Advanced Synthetic Strategies and Optimization for this compound

While established routes provide a reliable foundation, modern synthetic methodologies offer potential for optimization, including reduced reaction times, increased energy efficiency, and minimized solvent waste.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating a wide range of chemical reactions. cem.compensoft.net The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields and purity. cem.commdpi.com While specific literature detailing the microwave-assisted synthesis of this compound is not available, several steps in the established pathway are amenable to this technology.

For instance, the hydrolysis of nitriles and the Curtius rearrangement are reactions known to be accelerated by microwave heating. Similarly, palladium-catalyzed reactions, such as the deprotection of benzyl carbamates, can be performed efficiently under microwave conditions. nih.gov The application of microwave heating could potentially reduce the high temperatures and long reaction times required for the hydrolysis step (Step 2) and accelerate the rearrangement and final deprotection steps of the synthesis. nih.gov

Table 2: Potential Microwave-Assisted Optimizations

| Step | Conventional Conditions | Potential MAOS Advantage | Example from Literature |

|---|---|---|---|

| Hydrolysis | 80°C - 220°C, several hours | Reduced reaction time, lower bulk temperature | MW-assisted hydrolysis of amides/esters for peptide synthesis. nih.gov |

| Rearrangement | Heating in solvent for hours | Rapid, clean conversion to isocyanate/carbamate | Curtius rearrangement of acids to amines via DPPA under MW. pensoft.net |

| Deprotection | H₂, Pd/C, rt, several hours | Faster cleavage of protecting group | Rapid debenzylation reactions under MW irradiation. |

Solvent-Free Reaction Conditions

Solvent-free, or "neat," reaction conditions represent a key principle of green chemistry, aiming to reduce the environmental impact of chemical synthesis by eliminating volatile organic compounds. rsc.org Such reactions can also lead to improved efficiency and easier product purification. science.gov

For the synthesis of this compound, certain steps could potentially be adapted to solvent-free conditions. For example, some condensation reactions, such as the formation of imines or the reaction of an amine with an alkylating agent, can be run neat, sometimes with a solid catalyst or support. pensoft.net While the initial alkylation using a strong organometallic base requires a solvent, a later derivatization step, such as an alkylation of the final amine product, might be achievable under solvent-free conditions, perhaps by heating the neat reactants or using a catalyst. The Paal-Knorr pyrrole (B145914) synthesis, for example, has been successfully performed without a solvent by reacting a dione (B5365651) with a primary amine, demonstrating the feasibility of forming C-N bonds under these conditions. pensoft.net

Chemical Transformations and Derivatization Studies of this compound

The primary amine functionality of this compound is the main site of its chemical reactivity, allowing for a variety of transformations to produce new derivatives.

As a primary amine, this compound can undergo N-alkylation to form secondary and tertiary amines. This transformation involves the reaction of the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfate. The reaction typically proceeds via an SN2 mechanism and may require a base to neutralize the hydrogen halide byproduct.

However, the reactivity of this specific amine is influenced by the significant steric hindrance around the nitrogen atom, which is attached to a tertiary carbon. This bulkiness can slow the rate of alkylation compared to less hindered primary amines like benzylamine. Therefore, more forcing conditions (higher temperatures, more reactive alkylating agents) might be necessary to achieve high conversion. Over-alkylation to form the tertiary amine or even a quaternary ammonium (B1175870) salt is possible with an excess of the alkylating agent.

An alternative and often more controllable method for mono-alkylation is reductive amination. This involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This two-step, one-pot procedure is highly effective for synthesizing secondary amines.

Table 3: Potential Alkylation Reactions and Products

| Alkylating Agent | Reaction Type | Potential Product |

|---|---|---|

| Methyl Iodide (CH₃I) | Direct Alkylation | N-Methyl-2-methyl-1-(m-tolyl)propan-2-amine |

| Ethyl Bromide (CH₃CH₂Br) | Direct Alkylation | N-Ethyl-2-methyl-1-(m-tolyl)propan-2-amine |

| Benzyl Bromide (BnBr) | Direct Alkylation | N-Benzyl-2-methyl-1-(m-tolyl)propan-2-amine |

| Acetaldehyde (CH₃CHO) | Reductive Amination | N-Ethyl-2-methyl-1-(m-tolyl)propan-2-amine |

| Acetone ((CH₃)₂CO) | Reductive Amination | N-Isopropyl-2-methyl-1-(m-tolyl)propan-2-amine |

Acylation Reactions of this compound

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, most notably acylation reactions. These reactions involve the introduction of an acyl group (R-C=O) onto the nitrogen atom, leading to the formation of a stable amide linkage. The presence of a lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily attacking the electrophilic carbonyl carbon of acylating agents. orgoreview.comsavemyexams.com This reactivity allows for the straightforward synthesis of a diverse range of N-substituted amide derivatives.

Commonly employed acylating agents for the transformation of primary amines include acyl chlorides and acid anhydrides. orgoreview.comvedantu.com These reagents are highly reactive and typically afford the desired amide products in high yields under mild reaction conditions. savemyexams.comyoutube.com The reaction with an acyl chloride, for instance, proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. orgoreview.comlibretexts.org A base, such as pyridine (B92270) or even an excess of the starting amine, is often added to the reaction mixture to neutralize the hydrogen chloride byproduct that is formed. orgoreview.comlibretexts.org

Similarly, acid anhydrides react with primary amines to furnish amides and a carboxylic acid as a byproduct. vedantu.comdoubtnut.com The reaction mechanism is analogous to that of acyl chlorides, involving nucleophilic attack at a carbonyl carbon followed by the departure of a carboxylate leaving group. orgoreview.com These reactions are generally efficient and can often be carried out in aqueous media. researchgate.net

The resulting N-acyl derivatives of this compound exhibit altered physicochemical properties compared to the parent amine, such as changes in polarity, solubility, and basicity, which can be synthetically useful.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

| Acetyl Chloride | N-(2-methyl-1-(m-tolyl)propan-2-yl)acetamide | Inert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), 0 °C to room temperature |

| Benzoyl Chloride | N-(2-methyl-1-(m-tolyl)propan-2-yl)benzamide | Schotten-Baumann conditions (e.g., aqueous NaOH) or inert solvent with a tertiary amine base |

| Acetic Anhydride | N-(2-methyl-1-(m-tolyl)propan-2-yl)acetamide | Neat or in a solvent (e.g., acetic acid, pyridine), room temperature or gentle heating |

| Succinic Anhydride | 4-((2-methyl-1-(m-tolyl)propan-2-yl)amino)-4-oxobutanoic acid | Aprotic solvent (e.g., THF, dioxane), room temperature |

Reductive Amination Protocols for this compound Derivatives

Reductive amination is a powerful and widely utilized method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. nih.govwikipedia.org This one-pot procedure involves the initial reaction of an amine with an aldehyde or a ketone to form an imine intermediate, which is then subsequently reduced in situ to the corresponding amine. wikipedia.orglibretexts.org For a primary amine such as this compound, this methodology provides a direct route to N-alkylated and N-cycloalkylated derivatives.

The reaction is typically carried out under mildly acidic conditions which favor the formation of the imine. wikipedia.org A key aspect of successful reductive amination is the choice of a suitable reducing agent. The reducing agent must be capable of reducing the imine intermediate but should not readily reduce the starting carbonyl compound, which would lead to the formation of alcohol byproducts. jove.com To this end, selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed. jove.commasterorganicchemistry.com These hydride reagents are less reactive than sodium borohydride (NaBH₄) and are particularly effective at reducing protonated imines under the reaction conditions. jove.commasterorganicchemistry.com

The versatility of reductive amination allows for the introduction of a wide array of substituents onto the nitrogen atom of this compound by simply varying the aldehyde or ketone reactant. This enables the generation of a library of derivatives with modulated steric and electronic properties. The process is of significant industrial and synthetic importance due to its efficiency and operational simplicity. nih.gov

Table 2: Synthesis of Derivatives via Reductive Amination

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH(OAc)₃ | N,N-Dimethyl-1-(m-tolyl)propan-2-amine |

| Acetaldehyde | NaBH₃CN | N-Ethyl-2-methyl-1-(m-tolyl)propan-2-amine |

| Acetone | NaBH₃CN | N-Isopropyl-2-methyl-1-(m-tolyl)propan-2-amine |

| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-2-methyl-1-(m-tolyl)propan-2-amine |

| Benzaldehyde | NaBH₃CN | N-Benzyl-2-methyl-1-(m-tolyl)propan-2-amine |

Stereoselective Synthesis of Chiral Analogs of this compound

The structure of this compound does not possess a chiral center. However, the synthesis of chiral analogs, where a stereocenter is introduced, is a topic of significant interest in medicinal and synthetic chemistry. The creation of a chiral center, particularly a quaternary stereocenter, presents a considerable synthetic challenge. nih.gov A quaternary stereocenter is a carbon atom bonded to four different non-hydrogen substituents. The stereoselective synthesis of such centers is a focal point of modern organic synthesis. nih.govacs.org

For analogs of this compound, a chiral center could be envisioned at the carbon bearing the amine group if the two methyl groups were differentiated, or at another position in the molecule through modification. Assuming the core structure is maintained, the focus would be on developing methods to control the stereochemistry around the C2 position.

Several strategies can be employed for the stereoselective synthesis of chiral amines with quaternary stereocenters:

Chiral Auxiliary Approach: This method involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed. For instance, a chiral enamine could be formed and then subjected to an electrophilic attack, with the auxiliary guiding the facial selectivity. mdpi.com

Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. acs.org For the synthesis of chiral amines, methods such as the asymmetric allylation of imines have been developed. nih.gov For example, the reaction of an imine precursor with an allylboronic acid in the presence of a chiral BINOL-derived catalyst can create adjacent quaternary stereocenters with high selectivity. acs.org Another approach involves the catalytic asymmetric reduction of a prochiral imine.

Resolution of a Racemic Mixture: A racemic mixture of a chiral analog could be synthesized and then the enantiomers separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent liberation of the enantiomerically pure amine.

The development of a stereoselective synthesis for a chiral analog of this compound would likely involve a multi-step sequence, carefully designed to build the desired stereochemistry with high control. For example, a potential route could involve the asymmetric alkylation of a suitable precursor containing the m-tolyl group, followed by transformation of a functional group into the amine.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methyl 1 M Tolyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 2-Methyl-1-(m-tolyl)propan-2-amine

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, several distinct proton signals are expected. The aromatic region would display complex multiplets corresponding to the four protons on the meta-substituted tolyl ring. docbrown.info Based on data from analogous compounds like m-xylene, these protons typically appear in the range of δ 6.9-7.2 ppm. chemicalbook.comhmdb.ca The single proton on the carbon between the two methyl groups of the tolyl ring (C2-H) is expected to be a singlet, while the other three aromatic protons would show coupling to each other, resulting in complex splitting patterns. docbrown.info

The aliphatic portion of the spectrum is more straightforward. The benzylic methylene (B1212753) (CH₂) protons, adjacent to the aromatic ring, would likely appear as a singlet around δ 2.7-2.9 ppm. The six protons of the two equivalent methyl groups (gem-dimethyl) on the propane (B168953) chain are expected to produce a strong singlet further upfield, typically around δ 1.1-1.3 ppm. The protons of the primary amine (NH₂) group often appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration but is generally found in the δ 1.0-3.0 ppm range. The integration of these signals would correspond to a proton ratio of 4:3:2:6:2 for the aromatic, tolyl methyl, benzylic, gem-dimethyl, and amine protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (Ar-H) | 6.9 - 7.2 | Multiplet | 4H |

| Tolyl Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |

| Benzylic Methylene (-CH₂-Ar) | 2.7 - 2.9 | Singlet | 2H |

| Gem-dimethyl (-C(CH₃)₂) | 1.1 - 1.3 | Singlet | 6H |

| Amine (-NH₂) | 1.0 - 3.0 | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, a total of nine distinct carbon signals are predicted for this compound.

The aromatic region will show six signals. Based on data for m-xylene, the two quaternary carbons to which the alkyl substituents are attached (C1 and C3 of the tolyl group) are expected around δ 137-138 ppm. chemicalbook.comdocbrown.info The other four aromatic CH carbons would appear between δ 126-130 ppm. docbrown.infohmdb.ca The carbon of the tolyl methyl group (Ar-CH₃) is expected around δ 21 ppm.

In the aliphatic region, the benzylic methylene carbon (-CH₂-Ar) would likely resonate around δ 50-55 ppm. The quaternary carbon bonded to the nitrogen atom (-C(CH₃)₂) is predicted to be in the δ 50-60 ppm range. Finally, the two equivalent carbons of the gem-dimethyl groups (-C(CH₃)₂) are expected to appear upfield, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-1, C-3) | 137 - 138 |

| Aromatic (CH) | 126 - 130 |

| Benzylic Methylene (-CH₂-Ar) | 50 - 55 |

| Quaternary Amine Carbon (-C(CH₃)₂) | 50 - 60 |

| Gem-dimethyl (-C(CH₃)₂) | 25 - 30 |

| Tolyl Methyl (Ar-CH₃) | ~21 |

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution. omicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would primarily show correlations among the coupled protons within the aromatic ring, helping to delineate their specific positions. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It would definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, confirming the assignment of the tolyl methyl protons to the tolyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C couplings. youtube.com HMBC is vital for piecing together the molecular fragments. Key correlations would include the coupling from the benzylic methylene protons to the aromatic quaternary carbon and other nearby aromatic carbons, and from the gem-dimethyl protons to the benzylic carbon and the quaternary amine carbon. These correlations provide unequivocal evidence of the connectivity between the tolyl group and the 2-methylpropan-2-amine side chain.

Mass Spectrometry (MS) for Molecular Characterization of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass. For this compound, with a molecular formula of C₁₁H₁₇N, the calculated monoisotopic mass is 163.1361 Da. HRMS analysis would confirm this exact mass, thereby validating the elemental composition and distinguishing it from other compounds with the same nominal mass but different formulas. While isomers cannot be distinguished by mass alone, HRMS is a critical first step in identification. lcms.cznih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion [M+H]⁺ or M⁺˙) and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For benzylic amines, fragmentation is often predictable. nih.govresearchgate.net

A primary fragmentation pathway for this compound is benzylic cleavage. jove.com This can result in the formation of a tolylmethyl radical and a charged fragment corresponding to the rest of the molecule, or more commonly, the formation of a stable tolylmethyl cation (tropylium ion) at m/z 91. docbrown.infohw.ac.uk Another significant fragmentation is α-cleavage, a characteristic pathway for amines, which involves the breaking of the C-C bond adjacent to the nitrogen atom. youtube.comlibretexts.org This would lead to the loss of a propyl radical, resulting in a prominent ion. The loss of a methyl radical from the gem-dimethyl group is also a probable fragmentation route.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 163 | [C₁₁H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [C₁₀H₁₄N]⁺ | Loss of a methyl radical (M - CH₃) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tolyl cation/Tropylium ion) |

| 72 | [C₄H₁₀N]⁺ | α-cleavage, loss of tolyl radical |

Ultra-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) Applications

Ultra-Performance Liquid Chromatography coupled with Quadrupole/Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) represents a powerful platform for the analysis of complex mixtures and the identification of unknown compounds. nih.gov Its high resolution, sensitivity, and mass accuracy make it an invaluable tool for the characterization of this compound.

In a typical UPLC-Q/TOF-MS analysis, the sample is first subjected to chromatographic separation on a sub-2 µm particle column, which provides rapid and highly efficient separation of the analyte from impurities or related substances. For amphetamine-related drugs, which are structurally similar to the target compound, a pseudo-isocratic UPLC-qTOF-MS method has been developed and validated. mdpi.compreprints.org This methodology is capable of separating isomeric drugs, a critical feature when dealing with positional isomers like the ortho-, meta-, and para-tolyl derivatives. mdpi.com

Following chromatographic separation, the analyte enters the mass spectrometer. The Q/TOF instrument allows for the acquisition of full-scan, high-resolution mass spectra. For this compound, the expected protonated molecule [M+H]⁺ would be analyzed with high mass accuracy, providing a precise empirical formula. Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. In this, the precursor ion of interest is selected in the quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed by the TOF mass analyzer. This fragmentation pattern provides a veritable fingerprint of the molecule, allowing for detailed structural elucidation. For instance, studies on isomeric amphetamine-related drugs have demonstrated the utility of UPLC-qTOF-MS in distinguishing between isomers based on their fragmentation patterns. mdpi.compreprints.org

A UPLC-Q/TOF-MS-based metabolomics approach has also been successfully used to differentiate between geographical origins of plant samples by identifying marker compounds. nih.gov This highlights the technique's sensitivity to subtle compositional differences, a capability that would be essential in profiling the synthesis of this compound and identifying any process-related impurities.

| Analytical Technique | Application to this compound | Illustrative Findings from Related Compounds |

| UPLC-Q/TOF-MS | - Accurate mass determination and empirical formula confirmation. - Separation from positional isomers and impurities. - Structural elucidation through MS/MS fragmentation analysis. - Impurity profiling in synthesis batches. | - Isomeric amphetamine-related drugs successfully separated and identified. mdpi.compreprints.org - Differentiated geographical origins of ginger based on metabolic profiles. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of organic molecules, providing information on functional groups and electronic systems, respectively. uobabylon.edu.iqyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. scholarsresearchlibrary.com The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl and aromatic groups, and the C=C bonds of the aromatic ring.

Based on general spectral data for amines and aromatic compounds, the following absorptions would be anticipated:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

N-H bending: A band around 1600 cm⁻¹.

C-N stretching: A band in the 1000-1250 cm⁻¹ region.

Aromatic substitution pattern: The substitution pattern on the benzene (B151609) ring (meta-disubstituted) would give rise to characteristic bands in the fingerprint region (690-900 cm⁻¹). For 1,3-disubstituted benzenes, absorption bands are typically observed around 690, 780, and 880 cm⁻¹. uobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. uobabylon.edu.iqyoutube.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV spectrum of this compound would be dominated by the absorptions of the tolyl group. Aromatic systems typically exhibit characteristic absorptions due to π → π* transitions. researchgate.net For a meta-substituted toluene (B28343) derivative, one would expect to observe absorption maxima similar to those of toluene itself, which shows a strong absorption band around 206 nm and a weaker, structured band around 260 nm. The exact position and intensity of these bands can be influenced by the alkylamine substituent. For example, o-cresol (B1677501) has an absorption maximum at 280 nm, while m- and p-cresol (B1678582) absorb at 272 nm and 278 nm, respectively. chemijournal.comscribd.com

| Spectroscopic Technique | Expected Absorptions for this compound |

| Infrared (IR) | N-H stretches (~3300-3500 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), N-H bend (~1600 cm⁻¹), C-N stretch (~1000-1250 cm⁻¹), Aromatic substitution bands (~690, 780, 880 cm⁻¹) |

| UV-Visible (UV-Vis) | π → π* transitions characteristic of the meta-tolyl group, with expected absorption maxima around 210-220 nm and a weaker band around 260-270 nm. |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govyoutube.com This technique is crucial for unambiguously establishing the connectivity and stereochemistry of a novel compound like this compound, especially if it is a crystalline solid or can be converted into a crystalline derivative, such as a salt (e.g., hydrochloride or perchlorate). chemicalbook.com

The process involves growing a single, high-quality crystal of the compound or its derivative. This crystal is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, yielding a precise 3D model of the molecular structure. youtube.com

For this compound, an X-ray crystal structure would provide invaluable information, including:

Confirmation of the atomic connectivity and the meta-position of the methyl group on the tolyl ring.

Precise bond lengths, bond angles, and torsion angles.

Information about the conformation of the molecule in the solid state.

Details of intermolecular interactions, such as hydrogen bonding involving the primary amine group, which dictate the crystal packing.

While a crystal structure for the specific title compound is not publicly available, the structures of related compounds, such as N-(tert-Butyl)benzylamine hydrochloride, have been determined, showcasing the utility of this technique for this class of molecules. chemicalbook.com

| Parameter | Information Provided by X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

| Intermolecular Interactions | The nature and geometry of non-covalent interactions, such as hydrogen bonds. |

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from starting materials, byproducts, and isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or phenyl), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724)/water or methanol (B129727)/water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape for amines.

The separation of positional isomers, such as ortho-, meta-, and para-cresol, can be challenging but has been successfully achieved using HPLC. chemijournal.comscribd.comshimadzu.com Phenyl columns, in particular, can offer enhanced selectivity for aromatic compounds due to π-π interactions between the analyte and the stationary phase. shimadzu.com A validated HPLC method for this compound would allow for the determination of its purity by quantifying the area of its peak relative to the total area of all peaks in the chromatogram.

A typical HPLC method development for this compound would involve optimizing the following parameters:

Column: C18 or Phenyl column.

Mobile Phase: A gradient of acetonitrile or methanol in water with an acidic modifier.

Detector: UV detector set to a wavelength where the tolyl group absorbs, or a mass spectrometer for enhanced specificity.

Flow Rate: Typically 0.5-1.5 mL/min.

Column Temperature: Controlled to ensure reproducible retention times.

| HPLC Parameter | Typical Conditions for Aromatic Amines |

| Stationary Phase | Reversed-phase (C18, C8, Phenyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |

| Detection | UV at ~210 nm or ~260 nm, or Mass Spectrometry |

| Application | Purity determination, separation of isomers, quantification |

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a suitable method for its analysis. The sample is vaporized and injected into a long, thin column, where it is separated based on its boiling point and interactions with the stationary phase.

The separation of cresol (B1669610) isomers by GC has been reported, although it can require specific and sometimes unstable columns. chemijournal.com For the analysis of amines by GC, derivatization is sometimes employed to improve peak shape and thermal stability, although it is often possible to analyze them directly on specialized columns. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds, while a mass spectrometer (GC-MS) provides definitive identification of the separated components.

A GC method for this compound would be valuable for:

Assessing purity by separating it from volatile impurities.

Potentially separating it from its positional isomers if a suitable column and temperature program are used.

Quantifying the amount of the compound in a sample.

| GC Parameter | Typical Conditions for Volatile Amines |

| Stationary Phase | Polyethylene glycol or specialized amine columns |

| Carrier Gas | Helium, Hydrogen, or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Application | Purity assessment, separation of volatile impurities and isomers |

Computational Chemistry and Molecular Modeling Investigations of 2 Methyl 1 M Tolyl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of a molecule. For 2-Methyl-1-(m-tolyl)propan-2-amine, these methods can provide a detailed picture of its molecular architecture and chemical behavior at the atomic level.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic parameters.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For this compound, this process would involve exploring the potential energy surface to identify the global minimum and other low-energy conformers. The presence of rotatable bonds, such as the one connecting the tolyl group to the propanamine moiety, suggests that multiple stable conformations may exist.

A thorough conformational analysis would reveal the relative energies of these conformers and the energy barriers for their interconversion. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The optimized geometry provides the foundation for all subsequent calculations.

Table 1: Illustrative Optimized Geometric Parameters of this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-N | 1.47 Å |

| Bond Length | C-C (aromatic) | 1.39 Å |

| Bond Length | C-H (methyl) | 1.09 Å |

| Bond Angle | C-N-C | 112° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(propyl)-C(propyl) | 65° |

Note: The values in this table are illustrative and represent typical values for such chemical bonds and angles. Specific computational data for this compound is not available in the reviewed literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich tolyl ring and the nitrogen atom of the amine group, while the LUMO would be distributed over the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: The values in this table are for illustrative purposes to demonstrate the output of a HOMO-LUMO analysis. Specific computational data for this compound is not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is invaluable for predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors indicating different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The aromatic ring would also exhibit negative potential due to its pi-electron system. In contrast, the hydrogen atoms of the amine group and the methyl groups would show positive potential.

Computational methods, particularly DFT, can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound would provide a detailed assignment for each nucleus in the molecule. Similarly, the calculated IR spectrum would show the characteristic vibrational modes, such as N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and the bending vibrations of the molecular skeleton. Comparing these calculated spectra with experimental data can provide strong evidence for the molecule's identity and conformation.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| Aromatic C (substituted) | 138.0 |

| Aromatic C-H | 128.5, 126.7, 125.4 |

| Quaternary C (propyl) | 50.2 |

| CH₂ (propyl) | 45.8 |

| CH₃ (propyl) | 25.1 |

| CH₃ (tolyl) | 21.3 |

Note: The values in this table are illustrative and based on typical chemical shifts for similar functional groups. Specific computational data for this compound is not available in the reviewed literature.

Theoretical Studies of Noncovalent Interactions

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the structure, stability, and function of molecules in various chemical and biological systems. For this compound, the amine group can act as both a hydrogen bond donor and acceptor. The tolyl group can participate in π-π stacking and hydrophobic interactions.

Theoretical studies can quantify the strength and nature of these interactions. For instance, calculations could model the dimerization of this compound or its interaction with solvent molecules. Understanding these noncovalent forces is essential for predicting the molecule's behavior in different environments and its potential to interact with biological targets.

Molecular Docking Studies of this compound and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interaction. For a compound like this compound, the primary targets of interest are the monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), due to their role in regulating neurotransmitter levels in the brain. wikipedia.org

Theoretical Framework for Binding Affinity Prediction

The prediction of binding affinity in molecular docking relies on scoring functions that estimate the free energy of binding. These functions take into account various intermolecular interactions such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The process typically involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then ranking these poses using the scoring function. nih.gov

For compounds like this compound, homology models of the human monoamine transporters (hDAT, hNET, and hSERT) are often employed, as obtaining high-resolution crystal structures of these membrane proteins is challenging. nih.govacs.org These models are typically built using the crystal structure of a homologous protein, such as the bacterial leucine (B10760876) transporter (LeuT), as a template. nih.gov The accuracy of the docking results is highly dependent on the quality of the homology model and the sophistication of the scoring function used. Advanced techniques may also incorporate induced fit docking, which allows for flexibility in the receptor's active site upon ligand binding, providing a more realistic representation of the interaction. figshare.com

Identification of Key Ligand-Receptor Interacting Residues

Through molecular docking studies of analogous compounds, key amino acid residues within the binding pockets of MATs that are crucial for ligand recognition have been identified. For amphetamine-like substances, a common binding mode involves an interaction between the protonated amine of the ligand and a conserved aspartate residue in transmembrane helix 1 (TM1) of the transporters (e.g., Asp79 in hDAT). nih.gov

Furthermore, aromatic residues within the binding site, such as phenylalanine and tyrosine, often form pi-stacking and hydrophobic interactions with the phenyl ring of the ligand. The specific substitution pattern on the phenyl ring, such as the meta-tolyl group in this compound, is expected to influence the precise nature of these interactions and contribute to its selectivity for different monoamine transporters. For instance, studies on substituted cathinones have shown that the nature and position of substituents on the phenyl ring can shift selectivity between DAT and SERT. researchgate.net

Below is a table summarizing key interacting residues identified in docking studies of amphetamine and its analogs with monoamine transporters, which are likely to be relevant for this compound.

| Transporter | Key Interacting Residues (from Analog Studies) | Type of Interaction | Reference |

| hDAT | Asp79, Ser422, Phe320, Tyr156 | Ionic, Hydrogen Bonding, Aromatic | nih.gov |

| hNET | Asp75, Ser418, Phe317, Tyr152 | Ionic, Hydrogen Bonding, Aromatic | nih.gov |

| hSERT | Asp98, Ser438, Phe335, Tyr176 | Ionic, Hydrogen Bonding, Aromatic | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of this compound

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are invaluable for assessing the stability of the docked pose and understanding the conformational changes in both the ligand and the receptor upon binding. nih.gov

For a ligand like this compound, MD simulations can be used to validate the binding poses obtained from docking. A stable binding pose will typically show minimal deviation from its initial docked conformation over the course of the simulation, with the key interactions being maintained. These simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and provide insights into the allosteric modulation of transporter function. figshare.com Studies on amphetamine and its analogs have utilized MD simulations to explore the mechanism of transporter-mediated substrate release, a hallmark of this class of compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential in determining activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with variations in their structure (e.g., different substituents on the tolyl ring or modifications to the propan-2-amine side chain) and experimentally measuring their activity at the monoamine transporters. A QSAR model would then be developed using statistical methods to correlate molecular descriptors (such as lipophilicity, electronic properties, and steric parameters) with the observed activities.

Studies on para-substituted methcathinone (B1676376) analogues have successfully employed QSAR to correlate steric parameters of the substituents with the selectivity for DAT versus SERT. nih.govshulginresearch.net This suggests that a similar approach for this compound derivatives could yield valuable insights for designing compounds with specific pharmacological profiles.

The following table presents an example of descriptors that would be relevant in a QSAR study of this compound derivatives.

| Descriptor | Physicochemical Property | Potential Influence on Activity |

| LogP | Lipophilicity | Membrane permeability and binding to hydrophobic pockets. |

| Hammett constant (σ) | Electronic effects of substituents | Influence on pKa and electrostatic interactions. |

| Taft steric parameter (Es) | Steric bulk of substituents | Impact on the fit within the receptor binding site. nih.gov |

| Molecular Weight | Size of the molecule | General influence on diffusion and binding. |

| Polar Surface Area | Polarity | Affects membrane permeability and hydrogen bonding capacity. |

Theoretical Studies of Reaction Mechanisms and Degradation Pathways of this compound

Computational chemistry can also be used to investigate the chemical reactivity and degradation of molecules. For this compound, theoretical studies can elucidate its metabolic fate and potential environmental degradation pathways. Density Functional Theory (DFT) is a common method used for this purpose, as it can accurately predict reaction energies and activation barriers. rsc.org

The degradation of aromatic amines often proceeds through oxidation of the aromatic ring or the amine group. nih.gov For this compound, potential degradation pathways could involve hydroxylation of the tolyl ring, N-dealkylation, or oxidation of the amine to form nitro or nitroso derivatives. Theoretical studies can model the reaction with various oxidizing agents (e.g., cytochrome P450 enzymes in the body or ozone in the atmosphere) to predict the most likely degradation products and the energetics of their formation. rsc.org Understanding these pathways is crucial for assessing the potential for the formation of toxic metabolites.

In Vitro Biochemical and Metabolic Studies of 2 Methyl 1 M Tolyl Propan 2 Amine

In Vitro Metabolic Pathways of 2-Methyl-1-(m-tolyl)propan-2-amine

Phase I Biotransformations (e.g., Oxidative N-demethylation, Aromatic Hydroxylation)

Phase I metabolism generally introduces or exposes functional groups on a parent compound, often through oxidation, reduction, or hydrolysis. For a compound with the structure of this compound, potential Phase I reactions could theoretically include N-dealkylation, hydroxylation of the aromatic tolyl group, and oxidation of the alkyl chain. However, no experimental data exists to confirm these or any other Phase I metabolic pathways for this specific molecule.

Phase II Conjugation Reactions (e.g., Glucuronidation)

Phase II reactions involve the conjugation of a parent compound or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, sulfate, or an amino acid, to increase its water solubility and facilitate its excretion. While glucuronidation is a common pathway for compounds containing hydroxyl or amine groups, there are no published studies to indicate whether this compound or its potential metabolites undergo this or any other Phase II conjugation reaction.

Identification of In Vitro Metabolites of this compound

The identification of metabolites is a key component of in vitro metabolic studies. This process typically involves incubating the compound with a biological matrix (like human liver microsomes) and analyzing the resulting mixture using techniques such as liquid chromatography-mass spectrometry (LC-MS). No published research has identified any in vitro metabolites of this compound.

In Vitro Enzyme Systems Involved in the Metabolism of this compound

Characterization of Cytochrome P450 (CYP) Isoforms

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of xenobiotics. Determining which specific CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) are involved in a compound's metabolism is critical for predicting potential drug-drug interactions. Without experimental data, the role of any CYP isoform in the metabolism of this compound remains unknown.

Role of Flavin-Containing Monooxygenases (FMOs)

Flavin-Containing Monooxygenases (FMOs) are another class of enzymes that can catalyze the oxygenation of nitrogen- and sulfur-containing compounds. In some cases, FMOs can play a significant role in the metabolism of xenobiotics. However, there is no available research to suggest or confirm the involvement of FMOs in the biotransformation of this compound.

In Vitro Enzyme Kinetics and Inhibition Studies of this compound

The in vitro evaluation of a compound's interaction with metabolic enzymes is crucial for understanding its pharmacokinetic profile. This typically involves characterizing the enzymes responsible for its breakdown and assessing its potential to inhibit the metabolism of other substances.

The metabolism of tertiary amines is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver. nih.gov These enzymes are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to make compounds more water-soluble for excretion. nih.govyoutube.com For compounds structurally related to this compound, such as amphetamine and its derivatives, CYP2D6 is a key enzyme in their metabolism. nih.govnih.gov

The primary metabolic pathways for tertiary amines include N-oxidation and α-C oxidation. nih.gov In the case of this compound, potential metabolic transformations could involve hydroxylation of the tolyl ring and N-dealkylation. Studies on amphetamine analogs have shown that the presence and position of substituents on the phenyl ring can significantly influence which metabolic pathway is favored and the kinetics of the reaction. nih.govnih.gov

For instance, research on p-methoxyamphetamine (PMA), an amphetamine analog, has characterized its O-demethylation by CYP2D6, with a Michaelis-Menten constant (K_m) of 59.2 ± 22.4 µM and a maximum reaction velocity (V_max) of 29.3 ± 16.6 nmol/mg/hr. nih.gov This demonstrates that specific CYP isoforms can have a high affinity for these types of compounds. The metabolism of amphetamine itself can also involve aromatic hydroxylation to form p-hydroxyamphetamine. wikipedia.org

Given the structural similarities, it is highly probable that the biotransformation of this compound is also mediated by CYP enzymes, likely involving similar hydroxylation and dealkylation pathways. The specific kinetic parameters (K_m and V_max) would need to be determined through direct in vitro experiments using human liver microsomes or recombinant CYP enzymes.

Table 1: Illustrative Kinetic Parameters of CYP2D6-Mediated Metabolism of a Related Amphetamine Analog

| Substrate | Enzyme | K_m (µM) | V_max (nmol/mg/hr) | Metabolic Reaction |

| p-Methoxyamphetamine | CYP2D6 | 59.2 ± 22.4 | 29.3 ± 16.6 | O-Demethylation |

This table presents data for a structurally related compound to illustrate the type of kinetic characterization that would be relevant for this compound. Data from a study by a credible source. nih.gov

In addition to being substrates for CYP enzymes, many amphetamine analogs also act as inhibitors of these enzymes, which can lead to drug-drug interactions. nih.govnih.gov Specifically, numerous phenylisopropylamines have been identified as competitive inhibitors of CYP2D6. nih.gov The inhibitory potential of a compound is typically quantified by its inhibition constant (K_i), which represents the concentration of the inhibitor required to produce 50% inhibition.

Studies have shown that structural modifications to the amphetamine scaffold can significantly alter the inhibitory potency. For example, amphetamine itself has a K_i value of 26.5 µM for CYP2D6, while the addition of a methylenedioxy group in the 3,4-position, as seen in 3,4-methylenedioxyamphetamine (MDA), increases the affinity for CYP2D6, resulting in a much lower K_i of 1.8 µM. nih.gov This indicates a stronger inhibitory effect.

Considering that this compound possesses a substituted phenyl ring, it is plausible that it could also act as a competitive inhibitor of CYP enzymes, particularly CYP2D6. The presence of the methyl group on the tolyl ring would influence its binding affinity to the active site of the enzyme. To ascertain its specific inhibitory profile, in vitro inhibition assays using a panel of human CYP isoforms would be necessary. Such studies are critical for predicting potential pharmacokinetic interactions with other drugs that are metabolized by the same enzymes.

Table 2: Illustrative Inhibition Constants (K_i) for CYP2D6 by Related Amphetamine Analogs

| Inhibitor | Enzyme | K_i (µM) | Type of Inhibition |

| Amphetamine | CYP2D6 | 26.5 | Competitive |

| Methamphetamine | CYP2D6 | 25 | Competitive |

| 3,4-Methylenedioxyamphetamine (MDA) | CYP2D6 | 1.8 | Competitive |

| 3,4-Methylenedioxymethamphetamine (MDMA) | CYP2D6 | 0.6 | Competitive |

This table provides examples of the inhibitory potential of structurally related compounds to illustrate the type of data relevant for assessing the enzymatic inhibition by this compound. Data from a study by a credible source. nih.gov

Structure Activity Relationship Sar Studies of 2 Methyl 1 M Tolyl Propan 2 Amine Derivatives

Systemic Analysis of Structural Modulations on Chemical Reactivity and Interactions

The chemical reactivity and biological interactions of 2-Methyl-1-(m-tolyl)propan-2-amine derivatives are intrinsically linked to their three-dimensional structure and the electronic properties of their constituent parts. The core structure can be deconstructed into three key regions for SAR analysis: the tolyl ring, the propanamine backbone, and the amine group.

The Propanamine Backbone: The presence of a gem-dimethyl group at the carbon atom adjacent to the amine (C2) is a significant structural feature. This substitution pattern, specifically the α,α-dimethyl substitution, can have several consequences. Sterically, it can influence the orientation of the tolyl ring relative to the amine group, which can be crucial for fitting into a receptor's binding pocket. This steric hindrance can also protect the amine from metabolic degradation, potentially increasing the compound's half-life.

The Amine Group: The primary amine group is a key pharmacophoric feature, as it is typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartic acid) in receptor binding sites. nih.gov Modifications to this group, such as N-alkylation or N-acylation, would be expected to significantly alter the compound's biological activity by changing its basicity, steric profile, and hydrogen bonding capacity.

To systematically analyze these modulations, a matrix of derivatives can be synthesized and tested. The following table illustrates a hypothetical matrix for systemic analysis:

| Derivative | Modification | Expected Impact on Reactivity/Interaction |

| Parent Compound | This compound | Baseline activity |

| Isomeric Analogue 1 | 2-Methyl-1-(p-tolyl)propan-2-amine | Altered steric and electronic profile, potentially higher affinity based on general phenethylamine (B48288) SAR. |

| Isomeric Analogue 2 | 2-Methyl-1-(o-tolyl)propan-2-amine | Increased steric hindrance near the phenyl ring, potentially lower affinity. |

| Backbone Analogue 1 | 1-(m-tolyl)propan-2-amine | Removal of one α-methyl group, reduced steric hindrance, potentially altered metabolism. |

| Amine Analogue 1 | N-Methyl-2-methyl-1-(m-tolyl)propan-2-amine | Secondary amine, altered basicity and hydrogen bonding, potentially altered receptor selectivity. |

Rational Design Principles Based on SAR Insights for Novel this compound Analogues

The insights gained from SAR studies provide a roadmap for the rational design of novel analogues with improved properties. The goal is typically to enhance potency, selectivity, and pharmacokinetic profiles.

Targeting Specific Receptor Interactions: Based on the presumed interaction of the primary amine with an acidic residue in a receptor, novel analogues can be designed to optimize this interaction. For example, if the binding pocket is known to have additional hydrogen bond donors or acceptors, the tolyl ring or the backbone could be modified to include complementary functional groups. The design of novel 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists showcases how specific structural modifications can lead to high affinity and selectivity. google.com

Modulating Lipophilicity and Metabolism: The lipophilicity of the molecule, which affects its ability to cross cell membranes and the blood-brain barrier, can be fine-tuned by altering the substituents on the tolyl ring. For instance, the addition of a halogen or a trifluoromethyl group would increase lipophilicity, while the introduction of a hydroxyl or methoxy (B1213986) group would decrease it. The gem-dimethyl group is known to sterically hinder metabolism. If a shorter duration of action is desired, one of the methyl groups could be removed or replaced with a smaller atom like hydrogen.

Isosteric and Bioisosteric Replacements: Isosteric and bioisosteric replacements are a common strategy in drug design. For example, the tolyl methyl group could be replaced with other small, lipophilic groups such as an ethyl group or a chlorine atom to probe the steric and electronic requirements of the binding pocket. The phenyl ring itself could be replaced by a bioisosteric heterocycle, such as a thiophene (B33073) or pyridine (B92270) ring, which can introduce new hydrogen bonding opportunities and alter the molecule's metabolic profile. A study on phenethylamine derivatives as dopamine (B1211576) reuptake inhibitors found that replacing a phenyl ring with a thiophenyl group influenced inhibitory activity. nih.gov

The following table outlines some rational design principles for novel analogues:

| Design Principle | Modification Example | Intended Outcome |

| Enhance Potency | Introduce electron-withdrawing group at para-position of tolyl ring. | Optimize electronic interactions with the receptor. |

| Improve Selectivity | Introduce bulky substituent on the amine. | Sterically prevent binding to off-target receptors. |

| Modulate Pharmacokinetics | Replace tolyl methyl with a polar group. | Decrease lipophilicity and potentially alter distribution. |

| Explore Novel Interactions | Replace tolyl ring with a bicyclic aromatic system. | Probe for additional binding interactions. |

Advanced Computational Approaches in SAR Derivation

Advanced computational techniques are indispensable in modern drug discovery for deriving SAR and guiding the design of new compounds. These methods can provide insights into the molecular basis of activity and predict the properties of virtual compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR model could be developed by correlating physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters) of a set of analogues with their measured biological activity. Such a model could then be used to predict the activity of unsynthesized derivatives. A QSAR study on phenylalkylamines interacting with the serotonin (B10506) receptor found a significant correlation between binding affinity and steric parameters. nih.gov

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a receptor. For this compound, docking studies could be used to visualize how it and its analogues bind to a target receptor, such as a G-protein coupled receptor or a transporter. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. For example, docking simulations of phenethylamine derivatives with the human dopamine transporter have been used to understand their inhibitory mechanism. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By aligning a set of active analogues of this compound, a pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds that match the pharmacophoric features and are therefore likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, taking into account the flexibility of both the ligand and the receptor. This can lead to a more accurate understanding of the binding process and the stability of the complex over time.

The integration of these computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds, thereby reducing the time and cost associated with experimental screening.

Future Research Directions and Unexplored Avenues for 2 Methyl 1 M Tolyl Propan 2 Amine Research

Development of Novel Synthetic Methodologies for Analog Development

The exploration of the structure-activity relationships of 2-Methyl-1-(m-tolyl)propan-2-amine necessitates the synthesis of a diverse library of analogs. Future research should focus on developing novel and efficient synthetic methodologies to achieve this.

Stereoselective Synthesis: Given that the pharmacological activity of chiral molecules can vary significantly between enantiomers, the development of stereoselective synthetic routes is of paramount importance. uwaterloo.caunige.chnih.gov Future work should explore the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions to selectively produce the (R)- and (S)-enantiomers of this compound and its derivatives. uwaterloo.camdpi.com This will enable a more precise evaluation of the stereochemistry's role in their biological activity.

Modern Synthetic Approaches: Researchers should move beyond classical synthetic methods and explore more modern and versatile approaches. uwaterloo.ca For instance, the use of aziridine (B145994) phosphoramidates in cuprate (B13416276) addition reactions presents a potential pathway for the synthesis of amphetamine derivatives and could be adapted for this compound. google.com Additionally, Ni/photoredox cross-electrophile coupling of aliphatic aziridines and aryl iodides offers a modular and mild method to access β-phenethylamine derivatives. nih.govacs.org Exploring such innovative strategies could lead to more efficient and adaptable syntheses of a wide range of analogs with varied substitution patterns on the aromatic ring and the amine.

Biosynthetic Pathways: The biosynthesis of amphetamine analogs in plants like Ephedra and Catha edulis offers another intriguing research direction. nih.gov Investigating the enzymes involved in these pathways could lead to the development of biocatalytic systems for the production of specific analogs, potentially offering a more sustainable and selective alternative to chemical synthesis. nih.gov

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Application for this compound Analogs |

| Stereoselective Synthesis | Methods that produce a specific stereoisomer of a chiral molecule. | Selective synthesis of (R)- and (S)-enantiomers to investigate stereospecific bioactivity. |

| Aziridine Chemistry | Utilization of aziridine phosphoramidates in organometallic reactions. | A novel and potentially efficient route to synthesize a variety of substituted analogs. google.com |

| Photoredox Catalysis | Ni-catalyzed cross-coupling reactions using light as an energy source. | A mild and modular approach to create diverse analogs with different aryl substitutions. nih.govacs.org |

| Biocatalysis | The use of enzymes or whole organisms to perform chemical transformations. | Development of sustainable and highly selective methods for producing specific analogs. nih.gov |

Application of Advanced Spectroscopic Characterization Techniques

The unambiguous identification and characterization of this compound and its newly synthesized analogs are crucial. Future research should leverage a suite of advanced spectroscopic techniques to provide comprehensive structural elucidation.

Hyphenated Chromatographic and Spectroscopic Methods: The use of hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS), gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR), and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) will continue to be essential. nih.gov These methods are powerful for separating complex mixtures and providing detailed structural information. Future work should focus on developing and validating robust methods for the analysis of this compound and its analogs, contributing to comprehensive spectral libraries like the Mass Spectra of Designer Drugs. wiley.comwiley.comsisweb.comagsanalitica.com

Chiral Separation and Analysis: As the synthesis of individual enantiomers becomes more common, the development of reliable methods for their separation and analysis is critical. nih.govdshs-koeln.de Techniques such as capillary electrophoresis with cyclodextrin (B1172386) modifiers and liquid chromatography-tandem mass spectrometry (LC-MS/MS) using chiral derivatizing agents like N-trifluoroacetyl-L-prolyl chloride (TFAPC) should be further explored and optimized. unige.chnih.govdshs-koeln.dephenomenex.com This will be vital for pharmacokinetic and pharmacodynamic studies of the individual enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are fundamental, advanced NMR techniques should be employed for more detailed structural analysis. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is especially important for confirming the structure of novel analogs.

The table below outlines key spectroscopic techniques and their future applications:

| Spectroscopic Technique | Application for this compound Research |

| GC-MS | Identification and quantification in complex matrices; fragmentation pattern analysis for structural elucidation. nih.gov |

| GC-FTIR | Differentiation of regioisomers and structural homologs. nih.gov |

| LC-QTOF-MS | High-resolution mass spectrometry for accurate mass determination and formula confirmation. nih.gov |

| Chiral LC-MS/MS | Enantioselective quantification in biological samples for pharmacokinetic studies. nih.gov |

| Advanced NMR | Complete and unambiguous structural confirmation of novel synthesized analogs. |

Integration of Multi-Omics Data for Comprehensive Biochemical Understanding (in vitro)

To gain a holistic understanding of the biochemical effects of this compound at a cellular level, future research should embrace a multi-omics approach. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the compound's in vitro effects.

Toxicometabolomics: Untargeted metabolomics studies can provide a snapshot of the metabolic perturbations induced by the compound in cell cultures. nih.gov By analyzing changes in endogenous small molecules, researchers can identify affected biochemical pathways, such as energy metabolism and amino acid metabolism, offering insights into the compound's mechanism of action. nih.govnih.govresearchgate.net Comparing the metabolic profile of this compound with those of known psychoactive substances can help to classify its potential effects. nih.gov

Proteomics: Proteomic analysis of cells treated with this compound can reveal changes in protein expression that are downstream of its primary interactions. nih.gov Techniques like two-dimensional gel electrophoresis followed by mass spectrometry can identify proteins involved in neurogenesis, neuronal maintenance, and other cellular processes that are modulated by the compound. nih.govnih.gov Single-cell proteomics is an emerging technology that could provide even more granular insights into heterogeneous cellular responses. researchgate.net

Integrated Multi-Omics Analysis: The true power of this approach lies in the integration of data from multiple "omics" layers. For example, by combining proteomics and metabolomics data, researchers can build more complete models of the cellular pathways affected by this compound. This integrated approach can help to identify novel biomarkers of effect and elucidate complex biological networks. mpg.de

The following table summarizes potential multi-omics approaches:

| Omics Approach | In Vitro Application | Expected Insights |

| Metabolomics | Analysis of metabolites in cell lysates after treatment. | Identification of perturbed metabolic pathways and potential biomarkers of effect. nih.govnih.gov |

| Proteomics | Analysis of protein expression changes in treated cells. | Understanding downstream cellular effects and mechanisms of action. nih.govnih.gov |

| Multi-Omics Integration | Combined analysis of transcriptomic, proteomic, and metabolomic data. | A holistic view of the compound's cellular impact and the construction of comprehensive network models. mpg.de |

Refinement and Validation of Predictive Computational Models

Computational modeling is a powerful tool for predicting the biochemical interactions of novel compounds and for guiding drug discovery efforts. Future research should focus on the refinement and experimental validation of computational models for this compound.